molecular formula C7H14O3 B6283057 3-methoxy-2-(methoxymethyl)-2-methylpropanal CAS No. 2354587-34-9

3-methoxy-2-(methoxymethyl)-2-methylpropanal

Cat. No.: B6283057
CAS No.: 2354587-34-9
M. Wt: 146.18 g/mol
InChI Key: SQCRGROOQASKLX-UHFFFAOYSA-N
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Description

3-Methoxy-2-(methoxymethyl)-2-methylpropanal: is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a methoxy group and a methoxymethyl group attached to a methylpropanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-2-(methoxymethyl)-2-methylpropanal can be achieved through several methods. One common method involves the reaction of 3-methoxy-2-methylpropanal with methanol in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(methoxymethyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-(methoxymethyl)-2-methylpropanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-2-(methoxymethyl)-2-methylpropanal involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    3-Methoxy-2-methylpropanal: Lacks the methoxymethyl group, resulting in different reactivity and applications.

    2-Methoxy-3-methylbutanal: Has a similar structure but with a different arrangement of functional groups.

    3-Methoxy-2-methylpropanoic acid: An oxidized derivative with different chemical properties.

Uniqueness: 3-Methoxy-2-(methoxymethyl)-2-methylpropanal is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry.

Properties

CAS No.

2354587-34-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-methoxy-2-(methoxymethyl)-2-methylpropanal

InChI

InChI=1S/C7H14O3/c1-7(4-8,5-9-2)6-10-3/h4H,5-6H2,1-3H3

InChI Key

SQCRGROOQASKLX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(COC)C=O

Purity

95

Origin of Product

United States

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